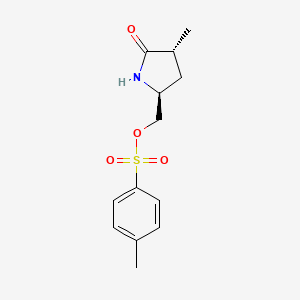

((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

CAS No.: 2089646-02-4

Cat. No.: VC11672853

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089646-02-4 |

|---|---|

| Molecular Formula | C13H17NO4S |

| Molecular Weight | 283.35 g/mol |

| IUPAC Name | [(2S,4R)-4-methyl-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C13H17NO4S/c1-9-3-5-12(6-4-9)19(16,17)18-8-11-7-10(2)13(15)14-11/h3-6,10-11H,7-8H2,1-2H3,(H,14,15)/t10-,11+/m1/s1 |

| Standard InChI Key | JKCVTTVRPURDMB-MNOVXSKESA-N |

| Isomeric SMILES | C[C@@H]1C[C@H](NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C |

| SMILES | CC1CC(NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C |

| Canonical SMILES | CC1CC(NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C |

Introduction

((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a chiral compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring with a ketone and a sulfonate group, making it of interest in medicinal chemistry and synthetic organic chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

Synthesis

The synthesis of ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate involves several steps, including the formation of the pyrrolidine ring and subsequent modifications to introduce the methyl and sulfonate groups. Various reagents can be used in these processes, although specific details are not provided in the available literature.

Chemical Reactions

This compound can participate in various chemical reactions, typically carried out under controlled conditions using catalysts or specific reagents to drive the desired transformations while minimizing side reactions. The exact mechanisms and conditions depend on the intended application and the desired product.

Biological Applications

As an intermediate in drug synthesis, ((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate may interact with biological targets through its stereochemistry and functional groups. Studies on similar compounds suggest that their efficacy is influenced by these factors, which dictate their interactions at molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume